6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves the reaction of 6-nitro-8-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indoline] with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The compound is usually obtained as a light yellow to brown powder with a melting point of 159-162°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as methanol or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives.
Scientific Research Applications
6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of scientific research applications:
Chemistry: Used as a photochromic dye in various chemical reactions and processes.
Biology: Employed in optical imaging processes and as a signal transducer receptor.
Industry: Used in switching devices and other optical applications
Mechanism of Action
The mechanism of action of 6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves the photoisomerization of the spiropyran moiety. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiropyran form to an open merocyanine form. This transformation changes the optical properties of the compound, making it useful in various applications. The nitro group enhances the quantum yield of this photochemical reaction, making the compound more efficient .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indoline]
- 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran
- 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran
Uniqueness
6-Methoxy-1’,3’,3’-trimethyl-8-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to its high quantum yield and efficient photochromic properties. The presence of the nitro group significantly enhances its photochemical performance compared to similar compounds .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-methoxy-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(25-4)12-17(22(23)24)18(13)26-20/h5-12H,1-4H3 |
InChI Key |
XNKRDFHPVAZCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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